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Compound of Interest

Compound Name: Rubanthrone A

Cat. No.: B15593569

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for a representative
rubanthrone analog, 3-(piperidin-1-yl)-9-nitro-7H-benzo[de]anthracen-7-one, a member of the
benzanthrone class of compounds. This document is intended to serve as a comprehensive
resource for researchers, scientists, and professionals in drug development who are engaged
in the analysis and characterization of similar polycyclic aromatic compounds.

Introduction

Rubanthrones and their derivatives, belonging to the broader class of benzanthrones, are of
significant interest in medicinal chemistry and materials science due to their unique
photophysical properties and biological activities. Accurate structural elucidation through
spectral analysis is paramount for understanding their structure-activity relationships and for
the development of novel therapeutic agents. This guide presents a detailed compilation of
Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data,
along with the methodologies for their acquisition.

Spectral Data

The following tables summarize the key spectral data for 3-(piperidin-1-yl)-9-nitro-7H-
benzo[de]anthracen-7-one.

Table 1: *H NMR Spectral Data
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Chemical Shift (3)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
8.27 d 8.0 H-C(1)
7.12 d 8.0 H-C(2)
Table 2: 13C NMR Spectral Data
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Chemical Shift (8) ppm Assignment
182.30 Cc=0
156.09 c

146.32 C

141.57 C

132.21 CH, (4)
130.74 CH, (6)
130.23 C

129.76 C

128.44 C

128.05 c

127.70 CH, (1)
126.68 CH, (10)
125.85 CH, (5)
123.76 CH, (11)
123.76 CH, (8)
118.54 C

114.82 CH, (2)
54.93 CHz, (2', 6"
26.31 CHz, (3, 5"
24.39 CHz, (4)

Table 3: Mass Spectrometry (MS) Data
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miz lon Type

359.1381 [M+H]*

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Assignment

3066, 3109 Aromatic C-H stretch
2852, 2919 Aliphatic C-H stretch
1645 C=0 stretch

1570 C=C stretch

1505, 1329 N-O stretch (NO2)
1229 C-N stretch

Experimental Protocols

3.1 NMR Spectroscopy

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 111 500 MHz
spectrometer.

o Sample Preparation: Samples were dissolved in deuterated chloroform (CDCIs).

e 1H NMR: Spectra were acquired at 500 MHz. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR: Spectra were acquired at 126 MHz with complete proton decoupling. Chemical
shifts are reported in ppm relative to the solvent peak of CDCls.

3.2 Mass Spectrometry

 Instrumentation: High-resolution mass spectra were obtained using an ESI-FTMS
(Electrospray lonization Fourier Transform Mass Spectrometer).
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e Method: The sample was introduced via electrospray ionization in positive ion mode. The
calculated mass for the protonated molecule [C22H1sN203 + H]* was compared to the found
mass to confirm the elemental composition.[1]

3.3 Infrared Spectroscopy

 Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

e Sample Preparation: A thin film of the sample was prepared on a KBr plate.

o Data Acquisition: Spectra were recorded in the range of 4000-400 cm~1.

Biological Activity and Signaling Pathway

Benzanthrone derivatives have been investigated for their potential as anticancer agents.
Several studies suggest that these compounds can modulate key signaling pathways involved
in cancer cell proliferation and survival. One such pathway is the NF-kB (Nuclear Factor kappa-
light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active
in cancer cells, promoting inflammation and cell survival.
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Caption: Inhibition of the NF-kB signaling pathway by a Rubanthrone analog.

The diagram above illustrates the inhibitory effect of a rubanthrone analog on the NF-kB

signaling pathway. By inhibiting the IKK complex, the phosphorylation and subsequent

degradation of IkBa are prevented. This sequesters the NF-kB dimer in the cytoplasm,

preventing its translocation to the nucleus and the transcription of target genes that promote

inflammation and cell survival, ultimately leading to apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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